Cas no 1209106-01-3 (6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol)

6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol 化学的及び物理的性質
名前と識別子
-
- [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol
- 1,3-Benzodioxole-5-methanol, 6-(2-methoxyethoxy)-
- 6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol
- EN300-55642
- [6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol
- AKOS010876339
- 1209106-01-3
- NCGC00327649-01
- Z838150566
- CS-0251656
- [6-(2-methoxyethoxy)-1,3-benzodioxol-5-yl]methanol
- (6-(2-Methoxyethoxy)benzo[d][1,3]dioxol-5-yl)methanol
- G57125
- AB01322936-02
- MFCD13196248
- 6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol
-
- インチ: 1S/C11H14O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-5,12H,2-3,6-7H2,1H3
- InChIKey: SWUDPZQHHSNLPP-UHFFFAOYSA-N
- SMILES: O1C2=CC(OCCOC)=C(CO)C=C2OC1
計算された属性
- 精确分子量: 226.084
- 同位素质量: 226.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.2A^2
- XLogP3: 0.7
6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55642-0.25g |
[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |
1209106-01-3 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
Enamine | EN300-55642-0.1g |
[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |
1209106-01-3 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
Enamine | EN300-55642-5.0g |
[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |
1209106-01-3 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
Aaron | AR019YDT-500mg |
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |
1209106-01-3 | 95% | 500mg |
$685.00 | 2025-02-08 | |
Aaron | AR019YDT-1g |
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |
1209106-01-3 | 95% | 1g |
$870.00 | 2025-02-08 | |
1PlusChem | 1P019Y5H-500mg |
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |
1209106-01-3 | 95% | 500mg |
$649.00 | 2025-03-04 | |
1PlusChem | 1P019Y5H-250mg |
[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |
1209106-01-3 | 95% | 250mg |
$413.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322326-100mg |
[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |
1209106-01-3 | 95% | 100mg |
¥5454.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322326-2.5g |
[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |
1209106-01-3 | 95% | 2.5g |
¥25963.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322326-250mg |
[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |
1209106-01-3 | 95% | 250mg |
¥7257.00 | 2024-08-09 |
6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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9. Back matter
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanolに関する追加情報
6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol: A Comprehensive Overview
6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol, identified by the CAS Registry Number 1209106-01-3, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodioxols, which are known for their diverse applications in drug discovery and materials science. The molecule's structure comprises a benzodioxole ring system substituted with a methoxyethoxy group at the 6-position and a hydroxymethyl group at the 5-position. These substituents contribute to its distinctive chemical properties and potential biological activities.
The synthesis of 6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol involves a series of carefully designed organic reactions. Researchers have employed various methodologies, including nucleophilic aromatic substitution, coupling reactions, and oxidation-reduction processes, to construct this molecule. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure samples, which are crucial for studying its stereochemical effects in biological systems.
From a structural standpoint, the benzodioxole core of this compound is characterized by two oxygen atoms in a six-membered ring, creating a rigid and aromatic framework. The methoxyethoxy group at position 6 introduces electron-donating effects, which can influence the compound's reactivity and solubility properties. Meanwhile, the hydroxymethyl group at position 5 provides a site for further functionalization or participation in hydrogen bonding interactions. These features make 6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol an attractive candidate for exploring its role as a building block in medicinal chemistry.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts targeting various therapeutic areas. For instance, research published in Nature Communications demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate these enzymes suggests its potential as a scaffold for developing novel therapeutic agents.
In addition to its pharmacological applications, CAS No. 1209106-01-3 has also been investigated for its electronic properties. Computational studies using density functional theory (DFT) have revealed that the molecule exhibits unique electronic transitions that could be exploited in optoelectronic materials. This dual functionality underscores the versatility of this compound across multiple disciplines.
The physical and chemical properties of 6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided insights into its stability, solubility, and reactivity under various conditions. For example, high-resolution NMR data has confirmed the stereochemistry of the hydroxymethyl group, which is critical for understanding its interactions with biological targets.
In terms of applications beyond drug discovery and materials science, this compound has shown promise as an intermediate in the synthesis of more complex molecules. Its modular structure allows for easy substitution at both the methoxyethoxy and hydroxymethyl positions, enabling chemists to explore a wide range of derivatives with tailored properties. This flexibility has made it an invaluable tool in combinatorial chemistry and high-throughput screening campaigns.
The environmental impact of synthesizing and using CAS No. 1209106-01-3 has also been a topic of recent research interest. Green chemistry approaches have been developed to minimize waste generation and improve atom economy during its production process. For instance, researchers have reported the use of biocatalysts to facilitate key steps in its synthesis, reducing reliance on hazardous chemicals and lowering overall environmental footprint.
In conclusion, 6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol, with its unique structure and versatile properties, continues to be an important focus area for scientific exploration across multiple domains. From advancing drug discovery efforts to developing innovative materials and promoting sustainable chemical practices, this compound exemplifies the interdisciplinary nature of modern chemical research.
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